molecular formula C13H9FN2O B3352450 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 477320-29-9

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B3352450
CAS RN: 477320-29-9
M. Wt: 228.22 g/mol
InChI Key: IXTCNJCPCQHFLF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a fluorophenyl group, which suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions . For instance, a similar compound, bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine, was synthesized by heating a mixture of bis (4-fluorophenyl)-methoxy phthalonitrile, anhydrous NiCl2, and a catalytic amount of DBU in dry n-pentanol .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the fluorophenyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a pyridine ring might confer basicity, while the fluorophenyl group might affect the compound’s reactivity and stability .

Safety and Hazards

Based on the safety data sheet of a similar compound, 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research on similar compounds has focused on exploring their potential applications in medicine, particularly as anticancer agents . Future research might also investigate the compound’s potential uses in other areas, such as materials science or as intermediates in chemical synthesis.

properties

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTCNJCPCQHFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408199
Record name AC1NOFBA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477320-29-9
Record name 6-(4-Fluorophenyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477320-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1NOFBA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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